![molecular formula C6H10F3NO2S B3002400 [(1R,2R)-2-(三氟甲基)环丁基]甲磺酰胺 CAS No. 2460739-45-9](/img/structure/B3002400.png)

[(1R,2R)-2-(三氟甲基)环丁基]甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

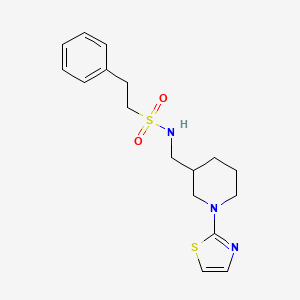

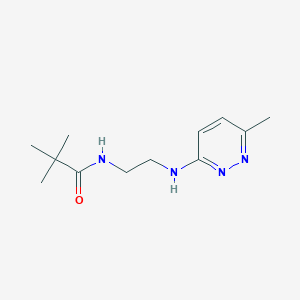

The compound of interest, [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonamide, is a molecule that incorporates both a trifluoromethyl group and a methanesulfonamide moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the molecule. Methanesulfonamide, on the other hand, is a functional group that has been studied for its role as a cosolvent and a general acid catalyst in various chemical reactions, such as the Sharpless asymmetric dihydroxylation .

Synthesis Analysis

The synthesis of related methanesulfonamide derivatives has been explored in several studies. For instance, the synthesis and decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide and its cyclic analogs have been reported, which involves the treatment of tris((trifluoromethyl)sulfonyl)methane with benzenediazonium chloride . Additionally, the synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides using palladium-catalyzed reactions has been described, showcasing the versatility of methanesulfonamide derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of trifluoromethyl methanesulfonamide derivatives can be complex, with potential for various conformations and self-association behaviors. For example, trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide has been studied for its structure and self-association in solution, revealing the formation of cyclic dimers and chain associates via hydrogen bonding . This suggests that the molecular structure of [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonamide could also exhibit interesting conformational dynamics and intermolecular interactions.

Chemical Reactions Analysis

Methanesulfonamide derivatives participate in a variety of chemical reactions. The role of methanesulfonamide as a cosolvent and general acid catalyst in the Sharpless asymmetric dihydroxylation has been highlighted, affecting the hydrolysis step of the reaction . Furthermore, benzyl methanesulfonates have been used as precursors for generating o-quinodimethanes, which undergo [4+2] cycloadditions with electron-deficient olefins . These studies demonstrate the reactivity of methanesulfonamide derivatives in facilitating or undergoing chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives are influenced by their functional groups. The presence of the trifluoromethyl group is likely to impart high electronegativity and potential for strong hydrogen bonding, as seen in the self-association behavior of related compounds . The synthesis of acyclic sulfur-nitrogen compounds, such as bis((trifluoromethyl)sulfonyl)amine, and their structural analysis provide insights into the electron delocalization and bond characteristics that could be expected in [(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonamide .

科学研究应用

1. 分子构象和缔合

[(1R,2R)-2-(三氟甲基)环丁基]甲磺酰胺及其类似物因其分子结构和自缔合行为而受到研究。例如,使用红外光谱和量子化学方法研究了三氟-N-(3-甲酰环庚-2-烯-1-基)甲磺酰胺在溶液中的构象和自缔合。该化合物通过氢键在惰性溶剂中形成环状二聚体,在晶体中形成链状缔合物 (Sterkhova, Moskalik, & Shainyan, 2014)。

2. 化学反应性和取代反应

已对相关化合物的反应性进行了研究。例如,相关化合物1,1,1-三氟-N-[氧化(苯基)(三氟甲基)-λ4-硫代亚磺酰基]甲磺酰胺与碳负离子反应生成替代性的亲核取代产物。这个反应很重要,因为它是第一个在被硫基给电子基团活化的苯环上发生此类过程的例子 (Lemek, Groszek, & Cmoch, 2008)。

3. 质子给体能力

已经广泛研究了类似化合物的质子给体能力。例如,三氟-N-(2-苯基乙酰基)甲磺酰胺在不同的状态和介质中显示出不同的质子给体特性,在溶液和分子晶体中形成自缔合物 (Oznobikhina et al., 2009)。

4. 在有机合成中的应用

此类化合物也用于有机合成。一项研究报道了温和的 Pd 催化的甲磺酰胺的 N-芳基化,突出了其在合成复杂有机化合物中避免潜在的遗传毒性试剂的用途 (Rosen, Ruble, Beauchamp, & Navarro, 2011)。

属性

IUPAC Name |

[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2S/c7-6(8,9)5-2-1-4(5)3-13(10,11)12/h4-5H,1-3H2,(H2,10,11,12)/t4-,5+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNDBSUIGTUDHB-CRCLSJGQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1CS(=O)(=O)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1CS(=O)(=O)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-acetyl-4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B3002317.png)

![7-(3-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3002319.png)

![N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3002326.png)

![Methyl 2-amino-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3002327.png)

![N-benzyl-2-(3-oxo-5-((2-oxo-2-(phenethylamino)ethyl)thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B3002330.png)

![N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B3002331.png)

![8-chloro-3-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3002333.png)

![2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol](/img/structure/B3002334.png)

![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B3002336.png)